alpha-Fluoro-beta-hydroxybutyric acid sodium salt
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Overview
Description
Alpha-Fluoro-beta-hydroxybutyric acid sodium salt is a chemical compound that belongs to the class of beta-hydroxy acids. This compound is characterized by the presence of a fluorine atom at the alpha position and a hydroxyl group at the beta position of the butyric acid backbone. The sodium salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Fluoro-beta-hydroxybutyric acid sodium salt typically involves the fluorination of beta-hydroxybutyric acid. One common method is the direct fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent quality and high yield. The final product is often purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-Fluoro-beta-hydroxybutyric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of alpha-fluoro-beta-ketobutyric acid.
Reduction: Formation of beta-hydroxybutyric acid.
Substitution: Formation of alpha-substituted-beta-hydroxybutyric acid derivatives.
Scientific Research Applications
Alpha-Fluoro-beta-hydroxybutyric acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on metabolic pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-Fluoro-beta-hydroxybutyric acid sodium salt involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, which can influence enzyme activity and receptor binding. The hydroxyl group can participate in various biochemical reactions, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Beta-Hydroxybutyric Acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
Alpha-Fluoro-beta-hydroxypropionic Acid: Similar structure but with a shorter carbon chain.
Gamma-Hydroxybutyric Acid: Different position of the hydroxyl group, leading to distinct pharmacological effects.
Uniqueness
Alpha-Fluoro-beta-hydroxybutyric acid sodium salt is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer specific chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
63867-18-5 |
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Molecular Formula |
C4H6FNaO3 |
Molecular Weight |
144.08 g/mol |
IUPAC Name |
sodium;2-fluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C4H7FO3.Na/c1-2(6)3(5)4(7)8;/h2-3,6H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
WBNRKRHJLZXARQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(C(=O)[O-])F)O.[Na+] |
Origin of Product |
United States |
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